molecular formula C12H12O2 B13247241 4-(3-Ethenylphenyl)oxolan-3-one

4-(3-Ethenylphenyl)oxolan-3-one

Cat. No.: B13247241
M. Wt: 188.22 g/mol
InChI Key: CWWNUZBRUSVQNZ-UHFFFAOYSA-N
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Description

4-(3-Ethenylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H12O2 It is a cyclic oxygenated hydrocarbon, specifically an oxolanone derivative, which features a phenyl group substituted with an ethenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethenylphenyl)oxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethenylphenylmagnesium bromide with ethyl oxalyl chloride, followed by cyclization to form the oxolanone ring. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethenylphenyl)oxolan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Ethenylphenyl)oxolan-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-3-one: A simpler oxolanone derivative without the phenyl and ethenyl substituents.

    4-Phenyl-oxolan-3-one: Similar structure but lacks the ethenyl group.

    3-Ethenylphenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.

Uniqueness

4-(3-Ethenylphenyl)oxolan-3-one is unique due to the presence of both the oxolanone ring and the ethenyl-substituted phenyl group

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(3-ethenylphenyl)oxolan-3-one

InChI

InChI=1S/C12H12O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2

InChI Key

CWWNUZBRUSVQNZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C2COCC2=O

Origin of Product

United States

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